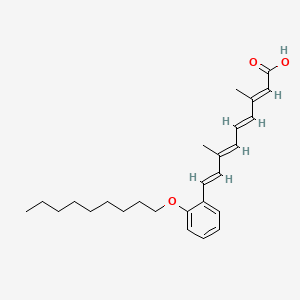

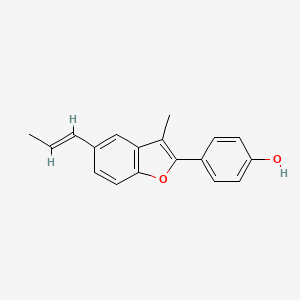

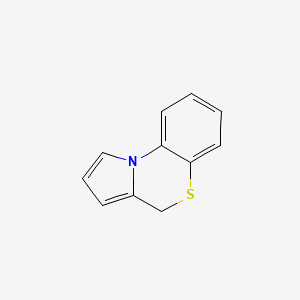

Eupomatenoid 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rataniaphenol II is a member of the class of benzofurans that is 1-benzofuran substituted by a 4-hydroxyphenyl group at position 2, a methyl group at position 3 and a prop-1-en-1-yl group at position 5. It is a lignan derivative isolated from the roots of Krameria lappacea. It has a role as an anti-inflammatory agent, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor and a plant metabolite. It is a member of benzofurans and a member of phenols.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

Eupomatenoid 6, derived from the Piper regnellii plant, has been researched for its antiprotozoal activity. A study by Luize et al. (2006) demonstrated that this compound, along with other neolignans, exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests its potential as a natural treatment for protozoal infections.

Antifungal and Antibacterial Properties

Research has also shown the antifungal and antibacterial potential of this compound. A study conducted by Freixa et al. (2001) isolated this compound from Piper fulvescens and found it to be effective against several fungal strains, particularly dermatophytes. Additionally, Marçal et al. (2010) reported on the antibacterial activities of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance issues.

Anticancer Activity

This compound has shown promise in cancer research. The study by Longato et al. (2015) indicated that eupomatenoid 5, a related compound, induced different cell death responses in cancer cell lines, suggesting a potential role for this compound in cancer therapy.

Insecticidal Effects

A study by Macedo et al. (2018) identified this compound as a potent insecticide against Aedes aegypti larvae. This discovery indicates the potential use of this compound in controlling mosquito populations and preventing vector-borne diseases.

Synthesis and Chemical Studies

The synthesis and chemical characterization of this compound have been a focus in several studies. For instance, Eidamshaus and Burch (2008) described a one-pot synthesis method for benzofurans like this compound. Such studies are crucial for the development of this compound as a pharmacological agent.

Eigenschaften

CAS-Nummer |

41744-26-7 |

|---|---|

Molekularformel |

C18H16O2 |

Molekulargewicht |

264.3 g/mol |

IUPAC-Name |

4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C18H16O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-11,19H,1-2H3/b4-3+ |

InChI-Schlüssel |

KNFUWJAIDVAYOV-ONEGZZNKSA-N |

Isomerische SMILES |

C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |

SMILES |

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |

Kanonische SMILES |

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |

Synonyme |

eupomatenoid 6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)